Cardiotoxicity Profile: Piroxantrone vs. Doxorubicin (Class Comparison)
Piroxantrone was developed to overcome the severe, dose-limiting cardiotoxicity of anthracyclines like Doxorubicin. Preclinical and clinical data confirm that Piroxantrone exhibits significantly reduced cardiac toxicity compared to its predecessor, a key differentiator for studies involving long-term or high-dose regimens [1][2].
| Evidence Dimension | Cardiotoxicity |
|---|---|
| Target Compound Data | Significantly less cardiotoxic |
| Comparator Or Baseline | Doxorubicin |
| Quantified Difference | Quantitatively less; preclinical studies confirm substantial reduction in cardiac damage markers. |
| Conditions | In vivo animal models and clinical observation |
Why This Matters
For researchers modeling antitumor efficacy with minimized cardiac confounders, Piroxantrone provides a cleaner pharmacological tool than doxorubicin.
- [1] National Cancer Institute. (2026). NCI Thesaurus: Piroxantrone (Code C1216). View Source
- [2] Frank, S. K., & Mathiesen, D. A. (1989). Preclinical pharmacology of the anthrapyrazole analog oxantrazole (NSC-349174, Piroxantrone). Cancer Chemotherapy and Pharmacology, 23(4), 213–218. View Source
